3,4-Difluorohydrocinnamic acid
Overview
Description
3,4-Difluorohydrocinnamic acid, also known as 3-(3,4-Difluorophenyl)propionic acid, is an organic compound with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol . It is a derivative of cinnamic acid, where the hydrogen atoms at the 3 and 4 positions on the benzene ring are replaced by fluorine atoms. This compound is known for its white to light yellow crystalline appearance and is used in various chemical research applications .
Preparation Methods
3,4-Difluorohydrocinnamic acid can be synthesized through several methods. One common synthetic route involves the reduction of 3,4-difluorocinnamic acid. The reaction typically employs hydrogenation in the presence of a palladium catalyst under mild conditions . Another method involves the use of 3,4-difluorobenzaldehyde as a starting material, which undergoes a series of reactions including aldol condensation and subsequent reduction to yield the desired product .
Chemical Reactions Analysis
Scientific Research Applications
3,4-Difluorohydrocinnamic acid is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 3,4-Difluorohydrocinnamic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, which can lead to various biological effects . The exact pathways and molecular targets are still under investigation, but its ability to modulate enzyme activity makes it a compound of interest in medicinal chemistry .
Comparison with Similar Compounds
3,4-Difluorohydrocinnamic acid can be compared to other fluorinated cinnamic acid derivatives, such as:
3,5-Difluorohydrocinnamic acid: Similar to this compound but with fluorine atoms at the 3 and 5 positions.
3,4-Difluorocinnamic acid: The precursor to this compound, which has a double bond in the side chain.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
3-(3,4-difluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZIYCHJMUNLIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381226 | |
Record name | 3,4-Difluorohydrocinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161712-75-0 | |
Record name | 3,4-Difluorohydrocinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Difluorohydrocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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